INK128 (Sapanisertib): A Technical Guide to its Mechanism of Action in Cancer Cells
INK128 (Sapanisertib): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INK128, also known as sapanisertib (B612132) (MLN0128, TAK-228), is a potent and selective, orally bioavailable small-molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2][3] As an ATP-competitive inhibitor, INK128 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), a key differentiator from earlier allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[4][5] This dual inhibition allows INK128 to overcome feedback activation of AKT signaling often observed with rapalogs, leading to more comprehensive suppression of the PI3K/AKT/mTOR pathway and potent anti-tumor activity across a range of malignancies.[2][6] This guide provides an in-depth overview of the mechanism of action of INK128 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, metabolism, and survival, and its signaling is frequently dysregulated in cancer.[2][7] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[3]
-
mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2: This complex is involved in cell survival, metabolism, and cytoskeleton organization. A primary substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.[4]
INK128 binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to the suppression of downstream signaling from both complexes. Specifically, INK128 treatment results in decreased phosphorylation of S6K1 and 4E-BP1 (mTORC1 substrates) and decreased phosphorylation of AKT at Ser473 (an mTORC2 substrate).[6][8] Unlike rapalogs, which can lead to a feedback activation of AKT via mTORC2, INK128's inhibition of mTORC2 prevents this resistance mechanism.[6]
Signaling Pathway Diagram
Quantitative Analysis of INK128 Activity
The anti-cancer efficacy of INK128 has been quantified in numerous preclinical studies, demonstrating its potency across a variety of cancer cell lines and in vivo models.
In Vitro Antiproliferative Activity
INK128 exhibits potent antiproliferative activity in a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 100 | |
| MCF-7 (ML20) | Breast Cancer (PIK3CA mutant) | 1.5-53 | [6] |
| MCF-7 (MV165) | Breast Cancer (PIK3CA mutant, VEGF-driven) | 1.5-53 | [6] |
| Various Breast Cancer Lines | Breast Cancer (PTEN mutant) | 1-149 | [6] |
| Various Breast Cancer Lines | Breast Cancer (KRAS/BRAF mutant) | 13-162 | [6] |
| Human Endothelial Cells | - | 33-40 | [6] |
| Neuroblastoma Cell Lines (panel of 6) | Neuroblastoma | Not specified, but potent inhibition shown | [9] |
| Colorectal Cancer Cells (HT-29, HCT-116) | Colorectal Cancer | Not specified, but potent inhibition shown | [10] |
| A549 | Non-small cell lung cancer | IC50 between 3rd and 4th serial dilution | [11] |
| B-ALL cell lines | B-cell acute lymphoblastic leukemia | Not specified, but potent suppression of proliferation | [12] |
| AML cell lines | Acute Myeloid Leukemia | Low nanomolar range | [8] |
| Sarcoma cell lines | Rhabdomyosarcoma, Ewing sarcoma, etc. | Not specified, but potent anti-proliferative effect | [2] |
| Pancreatic Carcinoma cell lines | Pancreatic Cancer | Not specified, but potent inhibition of mTOR activity | [13] |
In Vivo Anti-Tumor Efficacy
INK128 has demonstrated significant tumor growth inhibition in various xenograft models.
| Cancer Type | Xenograft Model | Dosing | Outcome | Reference |
| Breast Cancer | ZR-75-1 | 0.3 mg/kg/day | Tumor growth inhibition | |
| Breast Cancer | MCF-7 (ML20, non-VEGF) | Not specified | Significant primary tumor growth decrease | [6] |
| Breast Cancer | MCF-7 (MV165, VEGF-driven) | Not specified | Significant primary tumor growth decrease, inhibition of lung metastasis | [6] |
| Prostate Cancer | PtenL/L mice | Not specified | 50% decrease in prostatic intraepithelial neoplasia (PIN) lesions, reduction in prostate cancer volume | [14][15] |
| Neuroblastoma | Orthotopic xenograft | Not specified | Significant inhibition of tumor growth | [7][9] |
| Colorectal Cancer | HT-29 | 1 mg/kg, p.o., daily | Inhibition of xenograft growth | [16] |
| B-ALL | Syngeneic mouse model (BCR-ABL+) | Not specified, daily oral dosing | Rapidly cleared leukemic outgrowth | [17] |
| B-ALL | Primary xenografts (Ph+) | Not specified | Significantly enhanced efficacy of dasatinib | [17] |
| B-ALL | Non-Ph B-ALL xenografts | Not specified | Cytostatic effect | [17] |
| Sarcoma (RMS, ES) | Xenograft models | 3 mg/kg BID TIW | Significantly better tumor growth suppression than rapamycin | [2] |
| Pancreatic Carcinoma | Xenografts | Not specified | Enhanced tumor growth delay induced by radiation | [13][18] |
| Pancreatic Neuroendocrine Tumors | Patient-derived xenograft (PDX-PNET) | Not specified | Strong inhibition of growth, tumor shrinkage in everolimus-resistant tumors | [17][19][20] |
| Intrahepatic Cholangiocarcinoma | Mouse model | Not specified | Effective against ICC | [21] |
Cellular Effects of INK128
The dual inhibition of mTORC1 and mTORC2 by INK128 translates into several key cellular effects that contribute to its anti-cancer activity.
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Induction of Apoptosis: Unlike the primarily cytostatic effects of rapalogs, INK128 has been shown to induce apoptosis in various cancer cell lines.[2][14][22] This is evidenced by increased cleaved caspase staining in treated tumors.[2]
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Cell Cycle Arrest: INK128 can induce cell cycle arrest, typically at the G1 phase.[9]
-
Inhibition of Cell Migration and Invasion: INK128 has been shown to inhibit cancer cell migration.[1] This is correlated with a decrease in the expression of pro-invasion genes.[15]
-
Inhibition of Angiogenesis: Through its effects on pathways that regulate vascular endothelial growth factor (VEGF), INK128 can inhibit angiogenesis.[6]
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Sensitization to Other Therapies: INK128 has been shown to sensitize cancer cells to chemotherapy, such as doxorubicin (B1662922) in neuroblastoma, and to radiotherapy in pancreatic carcinoma.[7][9][13][18] This effect is partly attributed to the inhibition of DNA double-strand break repair.[3][13][18]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of INK128.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-mTOR, mTOR, phospho-AKT (Ser473), AKT, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, GAPDH, or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of INK128 or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[23][24]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent.[23][24]
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of INK128 on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.[9]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of INK128 or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][25][26][27]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][25][26][27]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][25][26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with INK128.
Materials:
-
Cancer cell lines of interest
-
INK128 (sapanisertib)
-
Cell culture medium and supplements
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates.[5]
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of INK128 or vehicle control.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the drug.[6]
-
Fixation and Staining: Wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol:acetic acid), and stain with 0.5% crystal violet solution.[5][6]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.[5]
Experimental Workflow Diagrams
Conclusion
INK128 (sapanisertib) is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in a wide range of preclinical cancer models. Its ability to overcome the feedback activation of AKT, a common resistance mechanism to first-generation mTOR inhibitors, makes it a promising therapeutic agent. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of INK128 and other next-generation mTOR inhibitors in oncology.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for gamma-H2AX detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pan-mTOR inhibitor MLN0128 is effective against intrahepatic cholangiocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 27. bosterbio.com [bosterbio.com]
